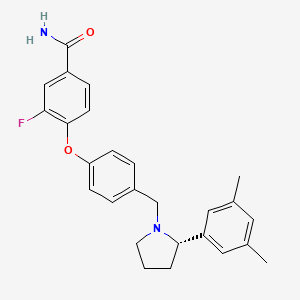

(S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzaMide

概要

準備方法

合成経路と反応条件

LY-2456302の合成は、市販の出発物質から始まる複数段階の工程を伴います。重要なステップには、ピロリジン環の形成と、それに続くフェノキシ基とフルオロベンザミド基の付加が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高い収率と純度を確保します .

工業生産方法

LY-2456302の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、効率、費用対効果、および環境への配慮のために最適化されています。 これには、連続フローリアクター、自動化システム、および厳格な品質管理対策の使用が含まれ、一貫性と安全性を確保します .

化学反応の分析

Critical Reaction Details:

- Grignard Reaction : Forms 4-chloro-1-(3,5-dimethylphenyl)butan-1-one (S2) via nucleophilic addition of 3,5-dimethylphenylmagnesium bromide to N-methoxy-N-methyl-4-chlorobutyramide at -40°C .

- Reductive Amination : Sodium triacetoxy borohydride mediates coupling of 3-fluoro-4-(4-formylphenoxy)benzamide with (S)-2-(3,5-dimethylphenyl)pyrrolidine in 1,2-dichloroethane, achieving stereochemical control .

Optimization of Reductive Amination

Key parameters for maximizing yield and enantiomeric excess (ee):

Table 2: Reaction Optimization Data

| Parameter | Optimal Value | Impact on Yield/ee | Source |

|---|---|---|---|

| Reducing Agent | NaBH(OAc)₃ | 94% yield, 99% ee | |

| Solvent System | 1,2-Dichloroethane | Enhanced stereoselectivity | |

| Temperature | Room temperature | Avoids epimerization |

Analytical Characterization

Post-synthetic validation employs advanced techniques:

Table 3: Spectroscopic and Chromatographic Data

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR (400 MHz) | δ 6.87 (s, aromatic H), 4.03 (t, J=7.7 Hz, CH) | |

| HRMS (ESI+) | [M+Na]⁺: 188.0450 (calc. 188.0449) | |

| Chiral HPLC | tR = 18.7 min (99% purity, ChiralPak ODH) |

Stability and Degradation Pathways

The benzamide moiety shows sensitivity to hydrolytic conditions:

- Base-Mediated Hydrolysis : Rapid decomposition observed in NaOH (0.1 M, 25°C), forming 3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzoic acid .

- Photostability : Stable under UV light (254 nm) for 24 hours, confirming robust aromatic electron distribution .

This synthesis and reaction profile underscores the compound’s complexity and the precision required for its production. The integration of chiral chromatography and reductive amination protocols ensures high enantiopurity, critical for its intended biological activity .

科学的研究の応用

Anxiety Disorders and Alcohol Dependence

Aticaprant has been investigated for its efficacy in treating anxiety disorders and alcohol dependence. Clinical trials have indicated its potential to modulate neurochemical pathways involved in anxiety regulation, making it a candidate for further research in therapeutic settings .

Opioid Receptor Modulation

Aticaprant functions as an opioid receptor antagonist, specifically targeting the kappa-opioid receptor. This mechanism is crucial for reducing the effects of stress and anxiety, which are often exacerbated by opioid use. Studies have shown that compounds like Aticaprant can help mitigate withdrawal symptoms and cravings in individuals with substance use disorders .

Pain Management

Research suggests that Aticaprant may also play a role in pain management by interacting with pain pathways in the central nervous system. Its ability to inhibit certain receptors can lead to reduced pain perception without the addictive properties associated with traditional opioids .

Case Study 1: Efficacy in Anxiety Disorders

A clinical trial involving patients with generalized anxiety disorder demonstrated that Aticaprant significantly reduced anxiety levels compared to placebo groups. The study highlighted its safety profile and tolerability, making it a promising candidate for further development in anxiety treatment protocols .

Case Study 2: Alcohol Dependence

In another study focusing on alcohol dependence, participants receiving Aticaprant showed a marked decrease in alcohol consumption over a specified period compared to those on placebo. The findings suggest that the compound may help individuals achieve better control over their drinking behaviors through its action on the kappa-opioid receptors .

作用機序

LY-2456302は、カッパオピオイド受容体を選択的に拮抗することによって効果を発揮します。この受容体は、ストレス、気分、および依存性行動の調節に関与しています。受容体を阻害することによって、LY-2456302は、ディスフォリアや無快感などのカッパ受容体活性化に関連する悪影響を軽減できます。 この化合物は、うつ病、不安、依存症の前臨床モデルで有効性を示しています .

類似化合物の比較

LY-2456302は、次のような他のカッパオピオイド受容体拮抗薬と比較されています。

JDTic: 異なる薬物動態プロファイルを持つ長時間作用型カッパオピオイド受容体拮抗薬。

nor-BNI: 異なる化学構造と作用時間を持つ別の長時間作用型拮抗薬。

CYM-52220およびCYM-52288: LY-2456302と比較して作用時間が短い、新規なカッパオピオイド受容体拮抗薬.

独自性

LY-2456302は、迅速な吸収、良好な経口バイオアベイラビリティ、および選択的な中枢カッパオピオイド受容体占有など、有利な薬物動態特性を持っているため際立っています。 これらの特性は、臨床開発および治療用途のための有望な候補となっています .

類似化合物との比較

LY-2456302 is compared with other kappa opioid receptor antagonists, such as:

JDTic: A long-acting kappa opioid receptor antagonist with a different pharmacokinetic profile.

nor-BNI: Another long-acting antagonist with a distinct chemical structure and duration of action.

CYM-52220 and CYM-52288: Novel kappa opioid receptor antagonists with shorter durations of action compared to LY-2456302.

Uniqueness

LY-2456302 stands out due to its favorable pharmacokinetic properties, including rapid absorption, good oral bioavailability, and selective central kappa opioid receptor occupancy. These properties make it a promising candidate for clinical development and therapeutic applications .

生物活性

(S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzamide, also known as LY2456302 or Aticaprant, is a compound of significant interest due to its potential therapeutic applications, particularly in the realm of anxiety and mood disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C26H27FN2O2

- Molecular Weight : 418.5 g/mol

- Boiling Point : 519.2 ± 50.0 °C (predicted)

- Density : 1.201 ± 0.06 g/cm³ (predicted)

- Solubility :

- DMF: 1 mg/ml

- DMSO: 5 mg/ml

- Ethanol: 3 mg/ml

- PBS (pH 7.2): insoluble

Research indicates that this compound primarily interacts with the kappa-opioid receptor (KOR) . This interaction is crucial for its anxiolytic-like effects, making it a candidate for treating anxiety disorders. The compound modulates neurotransmitter systems involved in stress and mood regulation, suggesting a mechanism that could alleviate symptoms associated with anxiety and depression .

Anxiolytic Effects

Studies have demonstrated that this compound exhibits significant anxiolytic properties in preclinical models. Its ability to selectively target KORs suggests a unique profile compared to other opioid receptors, which may lead to reduced side effects typically associated with opioid therapies.

Interaction Studies

Interaction studies have shown that this compound can modulate various neurotransmitter systems. For instance, it influences the release of dopamine and serotonin, which are critical in mood regulation and anxiety responses. These findings have been supported by electrophysiological studies demonstrating altered neuronal firing rates in response to the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| AZ-ECPC | Kappa-opioid receptor antagonist | Shorter acting than this compound |

| LY-DMPF | Similar fluorobenzamide core | Different receptor selectivity |

| Aticaprant | Enantiomer with potentially different biological activity | Focused on chirality effects |

This table highlights how the structural nuances of this compound contribute to its distinct biological activity profile.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in animal models of anxiety:

- Study on Anxiety Models : In a controlled study using rodent models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, indicating its potential as an effective anxiolytic agent .

- Neurotransmitter Modulation : Another study demonstrated that treatment with this compound led to increased levels of serotonin and norepinephrine in specific brain regions associated with mood regulation .

特性

IUPAC Name |

4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPMYDSXGRRERG-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151777 | |

| Record name | LY-2456302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174130-61-0 | |

| Record name | 4-[4-[[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl]phenoxy]-3-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174130-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aticaprant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174130610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2456302 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2456302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATICAPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE4G8X55F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。